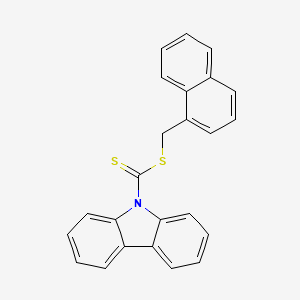
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a naphthalene moiety attached to a carbazole core through a carbodithioate linkage, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate typically involves the reaction of naphthalen-1-ylmethyl chloride with 9H-carbazole-9-carbodithioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide using reducing agents such as lithium aluminum hydride or dithiothreitol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or carbazole moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, dithiothreitol, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles like amines, alcohols, and thiols, with solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized naphthalene or carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, as carbazole derivatives are known to exhibit biological activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Naphthalen-2-YL)methyl 9H-carbazole-9-carbodithioate
- (Phenyl)methyl 9H-carbazole-9-carbodithioate
- (Biphenyl-4-YL)methyl 9H-carbazole-9-carbodithioate
Uniqueness
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This positioning can enhance its photophysical properties, making it more suitable for applications in optoelectronics and as a fluorescent probe.
Eigenschaften
CAS-Nummer |
922143-13-3 |
|---|---|
Molekularformel |
C24H17NS2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
naphthalen-1-ylmethyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C24H17NS2/c26-24(27-16-18-10-7-9-17-8-1-2-11-19(17)18)25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25/h1-15H,16H2 |
InChI-Schlüssel |
KJCQKUWCHAAEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC(=S)N3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
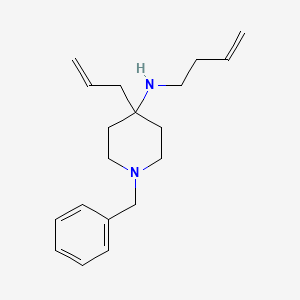

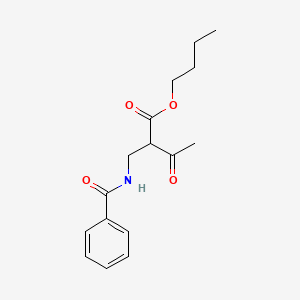
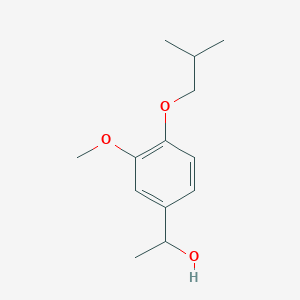
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
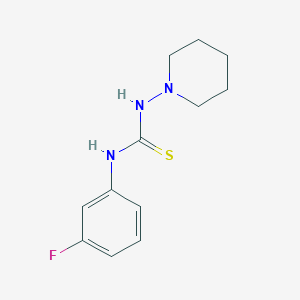
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
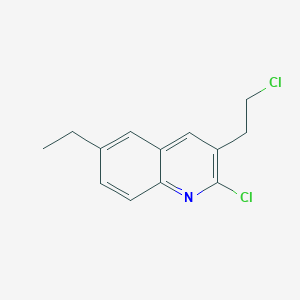
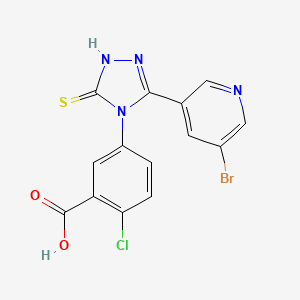
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
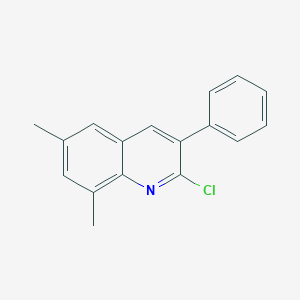
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)

